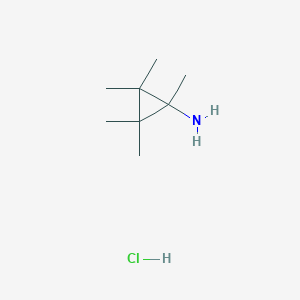
Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C18H26N2O4. It is related to the piperidine class of compounds, which are widely used in the artificial fibre industry, as solvents, and as intermediates for organic synthesis .
Synthesis Analysis
The synthesis of related compounds involves reactions with various reagents. For instance, 4-Methylpiperidine can be used to synthesize bioactive compounds such as dimethyl bis (4-methylpiperidine-dithiocarbamato- S, S ′)-tin (IV), ( E )-4- (4′-methylpiperidino- N -alkoxy) stilbenes, and 4-methylpiperidinoalkylthio and 4-methylpiperidinoalkoxy derivatives of ( E )-chalcone . A reaction of β-enamino diketone with methylhydrazine provided a corresponding tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1 H -pyrazol-5-yl]piperidine-1-carboxylate .Molecular Structure Analysis
The molecular structure of related compounds such as 4-Methylpiperidine has been analyzed. The empirical formula for 4-Methylpiperidine is C6H13N . The SMILES string for this compound is CC1CCNCC1 .Chemical Reactions Analysis
Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . They are also used in the aqueous carrier medium and amide penetrants in inks and water-soluble paints .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as 4-Methylpiperidine have been analyzed. It has a refractive index of n20/D 1.446 (lit.), a boiling point of 124 °C (lit.), and a density of 0.838 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Oxindole Synthesis via Palladium-catalyzed CH Functionalization
Research demonstrates the use of related piperidine compounds in the synthesis of oxindoles via palladium-catalyzed CH functionalization. This method, involving Buchwald's and Hartwig's methodologies, highlights the role of these compounds in medicinal chemistry synthesis, particularly as inhibitors for the serine palmitoyl transferase enzyme (Magano et al., 2014).
Alkoxycarbonylpiperidines as N-nucleophiles in Palladium-catalyzed Aminocarbonylation
Alkoxycarbonylpiperidines, including those related to the query compound, have been employed as N-nucleophiles in the palladium-catalyzed aminocarbonylation of iodoalkenes and iodobenzene. This application demonstrates their versatility in forming carboxamides and ketocarboxamides under certain conditions, contributing to the field of organic synthesis (Takács et al., 2014).
Synthesis of Thieno[2,3-c]pyridines and Related Heterocyclic Systems
The synthesis of thienopyridines from compounds similar to the query compound illustrates the utility of piperidine derivatives in creating complex heterocyclic systems. These compounds have potential applications in developing new materials and drugs by reacting with various nitriles and aldehydes (El-Kashef et al., 2007).
Anticancer Applications
Some piperidine derivatives have been evaluated as anticancer agents, underscoring the medicinal chemistry applications of these compounds. For example, a study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as potential anticancer agents, indicating the role of piperidine compounds in developing new therapies (Rehman et al., 2018).
Corrosion Inhibition
Piperidine derivatives have also been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations of these compounds provide insights into their potential as corrosion inhibitors, highlighting an application in materials science (Kaya et al., 2016).
Mécanisme D'action
While the exact mechanism of action for “Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate” is not specified in the search results, related compounds such as Piperine have shown activity against cancer, inflammation, hypertension, and asthma . Piperine has also been found to have antidepressant-like effects .
Safety and Hazards
Orientations Futures
Piperidine derivatives are being utilized in different therapeutic applications and have shown several important pharmacophoric features . This suggests that “Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate” and related compounds may have potential for future research and development in the field of drug discovery.
Propriétés
IUPAC Name |
methyl 4-[[(4-propan-2-yloxybenzoyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-13(2)24-16-6-4-15(5-7-16)17(21)19-12-14-8-10-20(11-9-14)18(22)23-3/h4-7,13-14H,8-12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDZTQQJGUBTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2704119.png)

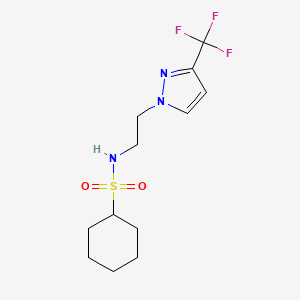

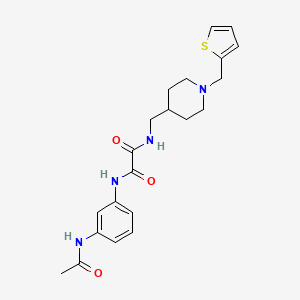
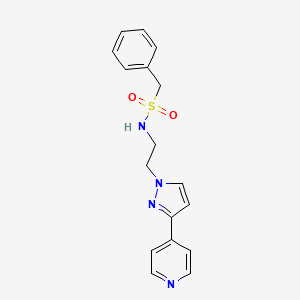

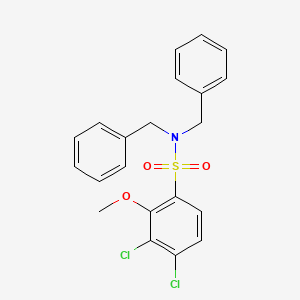

![(E)-4-(Dimethylamino)-N-[2-oxo-2-(2-phenylethylamino)ethyl]but-2-enamide](/img/structure/B2704133.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2704134.png)
![3-benzyl-N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2704135.png)
